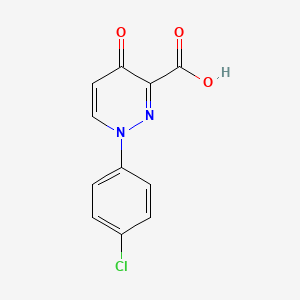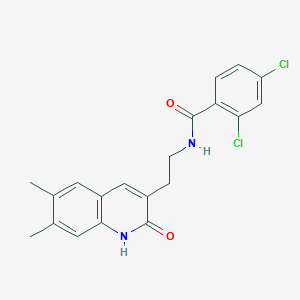amine CAS No. 1355798-11-6](/img/structure/B2671510.png)
(3-Ethoxy-2-hydroxypropyl)[(4-methylphenyl)methyl](prop-2-yn-1-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine is an organic compound with a complex structure that includes an ethoxy group, a hydroxypropyl group, a methylphenyl group, and a propynyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride, propargylamine, and 3-ethoxy-2-hydroxypropyl bromide.
Step 1 Formation of Intermediate: The first step involves the reaction of 4-methylbenzyl chloride with propargylamine in the presence of a base like sodium hydroxide to form (4-methylphenyl)methyl(prop-2-yn-1-yl)amine.
Step 2 Alkylation: The intermediate is then reacted with 3-ethoxy-2-hydroxypropyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: Products include alkenes or alkanes.
Substitution: Products vary widely based on the substituents introduced.
科学的研究の応用
Chemistry
In organic synthesis, (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be explored as a lead compound in drug discovery programs targeting specific diseases.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its amine group could interact with biological targets such as neurotransmitter receptors, making it a candidate for the development of new medications.
Industry
In the materials science industry, the compound could be used in the development of new polymers or as a precursor for functional materials with specific properties, such as improved thermal stability or conductivity.
作用機序
The mechanism by which (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine exerts its effects would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for versatile interactions with various biological molecules, potentially affecting multiple pathways.
類似化合物との比較
Similar Compounds
(3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine: shares similarities with other amine-containing compounds such as:
Uniqueness
What sets (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine apart is the combination of its functional groups, which provide a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
特性
IUPAC Name |
1-ethoxy-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-4-10-17(12-16(18)13-19-5-2)11-15-8-6-14(3)7-9-15/h1,6-9,16,18H,5,10-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFKSAOMCJEOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CN(CC#C)CC1=CC=C(C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)oxane-4-carboxamide](/img/structure/B2671427.png)
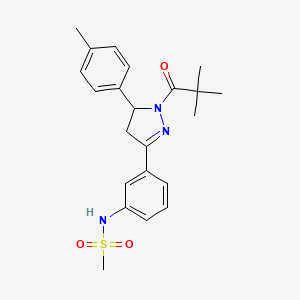
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)
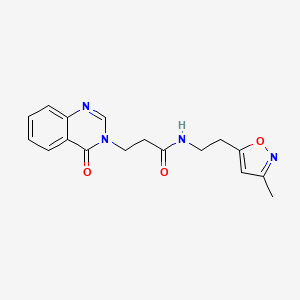
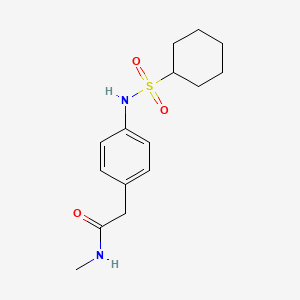
![N-(2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethyl)-4-phenyloxane-4-carboxamide](/img/structure/B2671438.png)
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2671439.png)
![6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2671440.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone](/img/structure/B2671444.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2671448.png)
